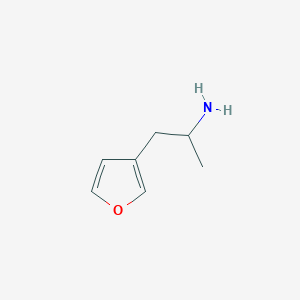

1-(Furan-3-yl)propan-2-amine

Descripción general

Descripción

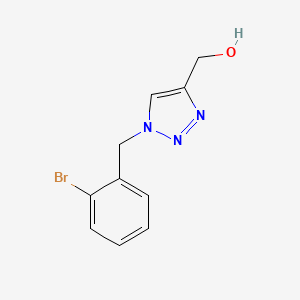

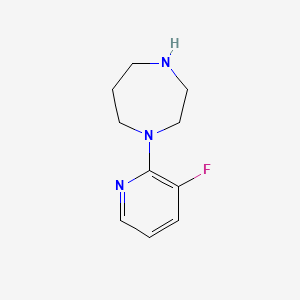

“1-(Furan-3-yl)propan-2-amine” is a chemical compound with the molecular formula C7H11NO . It is used for research purposes .

Synthesis Analysis

The synthesis of “1-(Furan-3-yl)propan-2-amine” and similar compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of “1-(Furan-3-yl)propan-2-amine” consists of a furan ring attached to a propan-2-amine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Aplicaciones Científicas De Investigación

-

Transformation of Furan Derivatives

- Application : The transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones via oxidative furan dearomatization/2-ene-1,4,7-triones cyclization has been developed .

- Method : The approach is based on the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .

- Results : The cyclization step is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .

-

Antibacterial Activity of Furan Derivatives

- Application : Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy .

- Method : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

- Results : Medicinal chemists have been inspired to create numerous innovative antibacterial agents due to the therapeutic efficacy of furan-related medicines .

-

Transaminase-mediated Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

- Application : This research involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

- Method : The process involves the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Results : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

-

Antileishmanial Activity of 1,3-bis(aryloxy)propan-2-amines

- Application : This study involves the synthesis of 1,3-bis(aryloxy)propan-2-amines and their evaluation for antileishmanial activity .

- Method : The specific methods of synthesis and evaluation are not detailed in the available information .

- Results : Certain compounds, such as those bearing hydrophobic o-CH3 or o-Cl groups, were found to be more potent than compounds with hydrophilic o-CN or o-OCH3 groups as ring substituent .

-

Green Synthesis of (S)-1-(furan-2-yl)propan-1-ol

- Application : This research involves the green synthesis of (S)-1-(furan-2-yl)propan-1-ol .

- Method : The specific methods of synthesis are not detailed in the available information .

- Results : The synthesized compound can be used to produce pyranone, which can be used in the synthesis of sugar analogs, antibiotics, tetracycline, anticancer drugs, etc .

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Application : This research discusses the use of furan derivatives as platform chemicals in industries beyond fuels and plastics .

- Method : The specific methods are not detailed in the available information .

- Results : The study offers perspective on the metamorphosis that has already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(furan-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXMPVWLDQPMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-yl)propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)

![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)

![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)

![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)

![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)